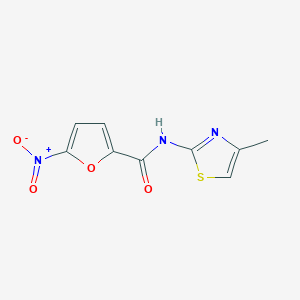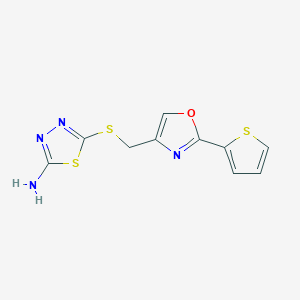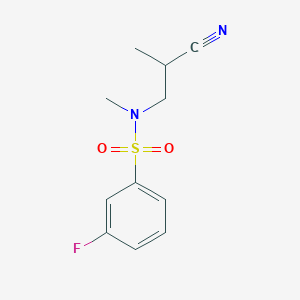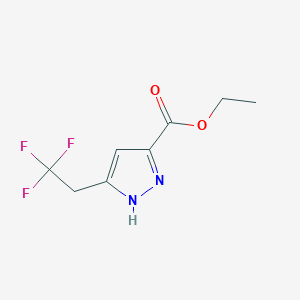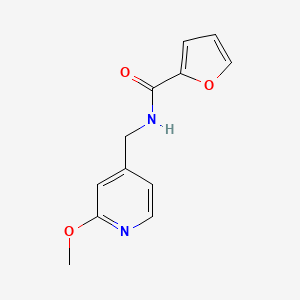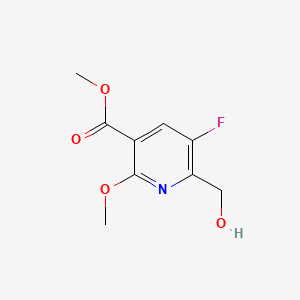
Methyl 5-fluoro-6-(hydroxymethyl)-2-methoxynicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-fluoro-6-(hydroxymethyl)-2-methoxynicotinate is a fluorinated heterocyclic compound. It belongs to the class of nicotinates, which are derivatives of nicotinic acid. The presence of fluorine and methoxy groups in its structure imparts unique chemical and biological properties, making it a compound of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-6-(hydroxymethyl)-2-methoxynicotinate typically involves multi-step organic reactions. One common method includes the fluorination of a nicotinic acid derivative followed by esterification and hydroxymethylation. The reaction conditions often require the use of fluorinating agents such as Selectfluor and solvents like acetonitrile . The esterification step can be achieved using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents is optimized to ensure safety, cost-effectiveness, and minimal environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-fluoro-6-(hydroxymethyl)-2-methoxynicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Methyl 5-fluoro-6-carboxy-2-methoxynicotinate.
Reduction: Methyl 5-fluoro-6-(hydroxymethyl)-2-methoxynicotinol.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 5-fluoro-6-(hydroxymethyl)-2-methoxynicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals
Mécanisme D'action
The mechanism of action of Methyl 5-fluoro-6-(hydroxymethyl)-2-methoxynicotinate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 6-aryl-5-nitro-1,6-dihydropyridine-3-carboxylates: These compounds also contain fluorine and exhibit similar chemical properties.
Fluorinated Quinolines: Known for their biological activity and used in medicinal chemistry.
Uniqueness
Methyl 5-fluoro-6-(hydroxymethyl)-2-methoxynicotinate is unique due to its specific substitution pattern on the nicotinate ring. The combination of fluorine, hydroxymethyl, and methoxy groups provides a distinct set of chemical and biological properties that differentiate it from other fluorinated heterocycles.
Propriétés
Formule moléculaire |
C9H10FNO4 |
|---|---|
Poids moléculaire |
215.18 g/mol |
Nom IUPAC |
methyl 5-fluoro-6-(hydroxymethyl)-2-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C9H10FNO4/c1-14-8-5(9(13)15-2)3-6(10)7(4-12)11-8/h3,12H,4H2,1-2H3 |
Clé InChI |
QWHUZDGMABMYEV-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=C(C=C1C(=O)OC)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-3H-spiro[furo[3,2-c]pyridine-2,3'-pyrrolidine]](/img/structure/B14904180.png)
![n2,n2,2-Trimethyl-n1-(thieno[3,2-d]pyrimidin-4-yl)propane-1,2-diamine](/img/structure/B14904186.png)
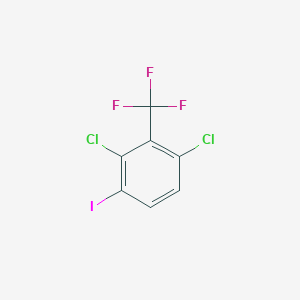

![6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one bis(2-hydroxyethanesulfonate)](/img/structure/B14904213.png)
![((1R,2S,5S)-3-Methyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol](/img/structure/B14904218.png)
